Metabolic Stability: N-Hydroxyimidazolines Show Zero In Vitro Reduction by Hepatic Microsomes
N-Hydroxyimidazoline analogues, which are direct structural derivatives of the N-hydroxyimidazole core, demonstrate superior metabolic stability. In an in vitro assay using hepatic microsomes and mitochondria, these N-hydroxy compounds showed no evidence of reduction, indicating they are metabolically stable [1]. In stark contrast, their unsubstituted parent compounds are susceptible to this metabolic pathway, leading to rapid degradation.
| Evidence Dimension | In vitro metabolic reduction by hepatic microsomes/mitochondria |
|---|---|
| Target Compound Data | No evidence of reduction (0% metabolized) |
| Comparator Or Baseline | Unsubstituted parent imidazoline compounds |
| Quantified Difference | Metabolic degradation observed in comparator, absent in target compound |
| Conditions | In vitro assay using hepatic microsomes and mitochondria [1] |
Why This Matters
This data demonstrates that N-hydroxyimidazole derivatives have intrinsic metabolic stability, a critical parameter for in vivo efficacy and a key selection criterion over less stable imidazole analogs for drug discovery projects.
- [1] Rodrigues, C., et al. A New Nonpolar N-Hydroxy Imidazoline Lead Compound with Improved Activity in a Murine Model of Late-Stage Trypanosoma brucei brucei Infection Is Not Cross-Resistant with Diamidines. Antimicrob Agents Chemother. 2015;59(2):890-904. View Source
